molecular formula C9H14O2 B8252620 3-Hex-1-ynyloxetan-3-ol

3-Hex-1-ynyloxetan-3-ol

Cat. No.: B8252620
M. Wt: 154.21 g/mol
InChI Key: ZQUFSBOGKWRVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hex-1-ynyloxetan-3-ol is an organic compound that features both an alkyne and an oxetane ring in its structure This unique combination of functional groups makes it an interesting subject for chemical research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hex-1-ynyloxetan-3-ol can be achieved through several methods. One common approach involves the reaction of a propargyl alcohol with an epoxide under basic conditions to form the oxetane ring. Another method includes the use of a Grignard reagent, where a propargyl halide reacts with an oxirane to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction. For example, palladium or copper catalysts supported on alumina can be used to selectively hydrogenate the alkyne to an alkene, followed by cyclization to form the oxetane ring .

Chemical Reactions Analysis

Types of Reactions

3-Hex-1-ynyloxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted oxetanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Hex-1-ynyloxetan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates allows it to modify proteins and nucleic acids, which can be useful in therapeutic applications .

Properties

IUPAC Name

3-hex-1-ynyloxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-9(10)7-11-8-9/h10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUFSBOGKWRVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(COC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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